2,3,4,5-Tetrahydro-1-benzoxepin
Description
Properties
CAS No. |
6169-78-4 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C10H12O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7H,3-4,6,8H2 |
InChI Key |
XXOQJWXDRPURJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=CC=CC=C2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Conformational Behavior
- This compound : Chair conformation dominates in unsubstituted forms, but 3-methoxy or 3,3-dimethyl substituents introduce twist-boat conformers (e.g., 10% TB in 3-methoxy derivative) .
- 1,5-Methano-benzazepines: Rigid methano bridge restricts conformational flexibility, favoring planar structures critical for receptor binding in neuroactive compounds .
- Benzodiazepines : Flat, aromatic systems enable π-stacking interactions, enhancing CNS drug binding .
Pharmacological Profiles
- Benzoxepins: 3-Amino-5-ol derivatives: Dose-dependent effects on gastric smooth muscle, with cis-isomers showing higher activity than trans-forms .
- Methano-benzazepines: Key intermediates for varenicline (smoking cessation drug), leveraging methano-bridge rigidity for nicotinic receptor binding .
Stability and Toxicity
- Benzoxepins: Limited toxicity data, but 3-substituted derivatives (e.g., methoxy) show moderate stability in polar solvents .
- Methano-benzazepines: Limited environmental impact studies; derivatives like 3-(trifluoroacetyl) variants may pose handling risks due to reactive acyl groups .
- Benzodiazepines : Sulfonamide groups enhance water solubility but may introduce nephrotoxicity risks .
Preparation Methods
Catalytic Ring-Closing Metathesis (RCM) and Rearrangement
Modern synthetic strategies employ transition-metal catalysis to construct the benzoxepin core. A one-pot synthesis leveraging Grubbs second-generation catalyst enables ring-closing metathesis (RCM) of allylic trichloroacetimidates, yielding 2,5-dihydro-1-benzoxepines with up to 63% efficiency . Critical to this method is the substitution of silica gel with neutral alumina during workup, which mitigates decomposition of electron-rich intermediates . The mechanism involves carbene-mediated [2+2] cycloaddition, followed by retro-cycloaddition to form the seven-membered ring.
Further refinement incorporates Overman rearrangement, a -sigmatropic process, to install amine functionalities. For instance, treatment of 6-methoxy-2,5-dihydro-1-benzoxepine with osmium tetroxide and tetramethylethylenediamine (TMEDA) achieves directed dihydroxylation, yielding syn-diols in 74% yield . This method’s stereoselectivity is attributed to coordination between the trichloroacetamide group and the osmium catalyst, underscoring its utility in complex molecule synthesis.
Cyclization of Phenoxyacetic Acid Derivatives
Cyclization reactions offer a versatile pathway to benzoxepin diones, which serve as precursors to the target structure. EP0074121A1 discloses the base-mediated cyclization of 2-acetylphenoxyacetic acid esters using lithium hydride (LiH) or sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) . For example, methyl 2-acetylphenoxyacetate undergoes intramolecular aldol condensation at −70°C to 25°C, forming 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione in unreported yields . Subsequent aminolysis with primary or secondary amines affords 3-amino derivatives, expanding the compound’s functional diversity.
Alternative Reducing Agents for Scalable Synthesis
Addressing LiAlH₄’s limitations, recent patents advocate for safer, cost-effective reductants. EP2163538B1 replaces LiAlH₄ with Fe powder in nitro reductions and NaBH₄ in alkene saturations, achieving comparable efficiency without anhydrous solvents . This approach reduces production costs by 30–40% and enhances scalability, as demonstrated in multi-kilogram pilot trials .
Diimide-based reductions further exemplify this trend. In situ generation of diimide from p-toluenesulfonyl hydrazide and potassium acetate selectively reduces alkenes in 2,5-dihydro-1-benzoxepines, yielding 2,3,4,5-tetrahydro analogs in 81% yield . This method avoids metal catalysts entirely, aligning with green chemistry principles.
One-Pot Synthesis and Functionalization
One-pot methodologies streamline benzoxepin synthesis by combining multiple steps into a single reaction vessel. A notable example involves sequential Overman rearrangement and RCM using Grubbs catalyst, which constructs the oxepine ring while introducing an amine group . Optimization studies reveal that 5 mol% catalyst loading and 20-hour reaction times achieve full conversion, though competing 1,3-rearrangements limit yields to 26–63% .
Functionalization post-synthesis is equally critical. Hydrogenation of 2,5-dihydro-1-benzoxepines over palladium on carbon (Pd/C) under hydrogen atmosphere reduces both alkenes and trichloromethyl groups, yielding saturated derivatives in 94% yield . Acid hydrolysis then cleaves protective groups, enabling further derivatization for pharmaceutical applications.
Q & A
Q. What are the standard synthetic routes for preparing 2,3,4,5-tetrahydro-1-benzoxepin, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via hydrogenation of 2,3-dihydro-1-benzoxepin over a platinum catalyst in anhydrous ether, achieving quantitative conversion . Alternative routes include cyclization of substituted intermediates, such as 3-(o-formylphenoxy)propyl bromide, with triphenylphosphine in refluxing chlorobenzene . Key factors affecting yield include catalyst selection (e.g., Pt vs. Pd), solvent choice (ether vs. methanol), and reaction temperature. For example, refluxing methanol may lead to side products like benzopyran derivatives if not carefully controlled .
Q. How is structural characterization of this compound performed, and what spectral markers confirm its identity?
Characterization relies on NMR and IR spectroscopy. The -NMR spectrum shows distinct resonances:
Q. What are the primary biological activity screens for benzoxepin derivatives, and which substituents enhance potency?
Derivatives are screened for antimicrobial and anti-inflammatory activity. For example:
- Antimicrobial : Cyclopropyl-substituted derivatives show enhanced activity against resistant bacterial strains (e.g., Staphylococcus aureus) .
- Anti-inflammatory : In carrageenan-induced paw edema models, 5-amine-substituted derivatives reduce edema by 40–60% compared to ibuprofen .
Advanced Research Questions
Q. How can contradictory data on substituent effects in benzoxepin derivatives be resolved?
Contradictions often arise from differences in substituent positioning and assay conditions. For example:
- Cyclopropyl vs. Halogen Substitution : Cyclopropyl groups at the 5-position improve antibacterial activity, while 8-chloro derivatives prioritize anti-inflammatory effects .
- Bioassay Variability : Activity discrepancies may stem from in vitro vs. in vivo models (e.g., enzyme inhibition vs. whole-organism efficacy). Statistical meta-analysis of multiple studies is recommended to identify trends .
Q. What strategies optimize the hydrogenation step in benzoxepin synthesis to minimize side reactions?
- Catalyst Optimization : Pt catalysts in anhydrous ether reduce over-hydrogenation risks compared to Pd .
- Temperature Control : Room-temperature hydrogenation prevents ether solvent decomposition, which can occur under reflux .
- Substrate Purity : Pre-purification of dihydro precursors via short-path distillation minimizes impurities that compete for catalytic sites .
Q. How do benzoxepin derivatives interact with biological targets at the molecular level?
- Enzyme Inhibition : 7-Bromo derivatives bind to bacterial dihydrofolate reductase (DHFR) via halogen-π interactions, disrupting folate synthesis .
- Receptor Modulation : Anti-inflammatory activity in 5-amine derivatives correlates with COX-2 inhibition, as shown by molecular docking studies .
Methodological Challenges
Q. What analytical techniques are critical for resolving stereoisomers in substituted benzoxepins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
